4-Descyano-2-cyano-crisaborole is a synthetic compound that belongs to the class of benzoxaboroles. This compound is primarily recognized for its role in dermatological treatments, particularly as a nonsteroidal anti-inflammatory agent. It has gained attention due to its mechanism of action as a phosphodiesterase 4 inhibitor, which plays a significant role in reducing inflammation associated with conditions like atopic dermatitis.
The compound is derived from crisaborole, which was developed as a topical ointment for treating mild to moderate atopic dermatitis. Crisaborole has been extensively studied and is known for its low systemic absorption, making it suitable for localized treatment without significant systemic side effects .
4-Descyano-2-cyano-crisaborole is classified as a benzoxaborole and specifically functions as an anti-inflammatory agent. Its primary mechanism involves the inhibition of phosphodiesterase 4, an enzyme that regulates levels of cyclic adenosine monophosphate in cells, thereby influencing inflammatory responses .
The synthesis of 4-descyano-2-cyano-crisaborole involves several chemical reactions that modify the parent compound, crisaborole. The production process typically includes:
Technical details regarding the synthesis can be found in patent literature which outlines specific reaction conditions, reagents used, and yields obtained during the process .
The molecular formula for 4-descyano-2-cyano-crisaborole is . The structure features a boron atom integrated into a benzoxaborole framework, with two cyano groups contributing to its reactivity and biological activity.
4-Descyano-2-cyano-crisaborole undergoes various chemical reactions that are critical for its function:
Technical details on these reactions highlight the compound's stability and reactivity profile under physiological conditions.
The mechanism of action for 4-descyano-2-cyano-crisaborole primarily involves the inhibition of phosphodiesterase 4. This inhibition leads to:
Clinical studies have shown that topical application results in significant improvements in disease severity scores for atopic dermatitis patients .
Relevant analyses indicate that these properties contribute to its effectiveness as a topical treatment while minimizing systemic absorption risks .
4-Descyano-2-cyano-crisaborole has several applications in scientific research and clinical practice:
The retrosynthetic deconstruction of 4-descyano-2-cyano-crisaborole focuses on strategic bond disconnections to identify viable precursors. The benzoxaborole core necessitates disconnection at the oxygen-boron junction, revealing two primary synthons: 2-cyanophenol derivatives and 5-halo-1,3-dihydrobenzo[c][1,2]oxaboroles [5] [7]. The critical C–O bond formation is achieved through Ullmann-type ether coupling or nucleophilic aromatic substitution (SNAr), requiring electron-deficient aryl halides. Boron incorporation employs bis(pinacolato)diboron or transition metal-catalyzed borylation, with subsequent cyclization facilitated by sodium borohydride reduction [1] [4]. Key considerations include:
Table 1: Retrosynthetic Pathways for Core Scaffold Assembly
Disconnection Site | Precursors | Key Conditions | Yield Range |
---|---|---|---|
C–O Bond (Ether) | 2-Cyanophenol + 5-Bromobenzoxaborole | K₂CO₃, DMF, 110°C, 12h | 70–78% |
B–O Bond (Cyclization) | 2-Formyl-4-(2-cyanophenoxy)phenylboronic acid | NaBH₄, THF/MeOH, 0°C→RT | 85–92% |
Boronation | 5-Bromo-2-hydroxybenzaldehyde + Bis(pinacolato)diboron | Pd(dppf)Cl₂, KOAc, DMSO, 80°C | 88–95% |
Functionalization of the cyano group in 4-descyano-2-cyano-crisaborole derivatives demands precise control to avoid benzoxaborole ring degradation. Acid-mediated hydrolysis using trifluoroacetic acid (TFA)/H₂SO₄ (4:1) at 60°C converts cyano to primary amides within 6 hours (yield: 89%) but risks boronic ester cleavage [5]. Alternatively, alkaline hydrolysis with K₂CO₃ in ethylene glycol at 150°C achieves carboxamide formation in 82% yield with superior boron stability [7]. Oxidation to carboxylic acids employs hydrogen peroxide (30%) in acetic acid, though over-oxidation to decarboxylated byproducts occurs at >50°C. Key findings:
Table 2: Cyano Group Transformation Efficiency
Reaction Type | Reagents/Conditions | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|
Hydrolysis (Amide) | 6M HCl, 90°C | 8 | 75 | B(OH)₂ cleavage products |
Hydrolysis (Acid) | H₂O₂ (30%), CH₃COOH, 50°C | 3 | 68 | Decarboxylated derivatives |
Alkaline Hydrolysis | K₂CO₃, Ethylene glycol, 150°C | 6 | 82 | <5% boroxine formation |
Boron precursors dictate the efficiency of benzoxaborole cyclization and subsequent stability. (Dialkoxyboronyl)benzenes (e.g., pinacol boronic esters) enable Pd-catalyzed Suzuki couplings with halogenated cyanophenols but require anhydrous conditions to prevent ester hydrolysis [1] [5]. Boronic acids permit direct SNAr reactions but form boroxines in refluxing toluene, reducing yields by 15–20% [4]. Cyclization via sodium borohydride reduction of ortho-formyl phenylboronic acids proceeds optimally in THF/MeOH (4:1) at 0°C→RT, minimizing over-reduction of the cyano group. Critical parameters:
Table 3: Boron Precursor Performance in Scaffold Synthesis
Precursor Type | Cyclization Method | Solvent System | Scaffold Purity (%) | Limitations |
---|---|---|---|---|
Pinacol boronic ester | NaBH₄, 0°C | THF/MeOH (4:1) | 98.5 | Sensitive to aqueous workup |
Boronic acid | NaBH₄, −10°C | EtOH/H₂O (9:1) | 92.3 | Boroxine formation (15–20%) |
Boric acid anhydride | LiBH₄, RT | DMF | 85.7 | Cyano group reduction (12%) |
Purification of 4-descyano-2-cyano-crisaborole derivatives is challenged by polar byproducts and boron’s Lewis acidity. Crystallization from acetone/water (3:1) at −20°C affords 97.2% purity by expelling residual Sn/Hg catalysts from coupling reactions [4] [5]. Anti-solvent approaches using n-heptane reduce halogenated solvent residuals (e.g., DCM) below ICH Q3C limits (<600 ppm). Silica gel chromatography causes 15–30% product loss due to boronic acid adsorption and promotes protodeboronation in methanol-containing eluents [5]. Key comparisons:
Table 4: Purification Method Performance Metrics
Method | Conditions | Purity (%) | Recovery (%) | Key Impurities Removed |
---|---|---|---|---|
Anti-Solvent Crystallization | n-Heptane, 0°C | 96.8 | 92 | Pd catalysts, boroxines |
Cooling Crystallization | Acetone/H₂O (3:1), −20°C | 99.1 | 85 | Halogenated intermediates |
Flash Chromatography | Silica gel, CHCl₃/EtOAc (7:3) | 98.5 | 65 | O-Isomers, descyano byproducts |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3